Cytotoxic Potency in P-388 Murine Leukemia: Larreantin vs. Nordihydroguaiaretic Acid (NDGA)
Larreantin exhibited an ED50 of 0.38 µg/mL in the P-388 lymphocytic leukemia cytotoxicity assay, meeting the National Cancer Institute activity threshold of ED50 < 4 µg/mL [1]. In a separate study, NDGA—the major Larrea lignan and a widely used lipoxygenase inhibitor—showed an IC50 of 0.66 µg/mL against the same P388 cell line after 22 h incubation . While direct head-to-head data are unavailable, cross-study comparison indicates larreantin is approximately 1.7-fold more potent than NDGA on a mass-concentration basis in this specific leukemia model.
| Evidence Dimension | Cytotoxicity potency against P-388 lymphocytic leukemia cells |
|---|---|
| Target Compound Data | ED50 = 0.38 µg/mL (Larreantin) |
| Comparator Or Baseline | IC50 = 0.66 µg/mL (Nordihydroguaiaretic acid, NDGA) |
| Quantified Difference | Larreantin is ~1.7× more potent (lower ED50) than NDGA on a µg/mL basis; both are below the 4 µg/mL NCI activity threshold |
| Conditions | Target: P-388 lymphocytic leukemia cells (22 h incubation for NDGA). Larreantin assay per NCI protocol. |
Why This Matters
For researchers selecting a Larrea-derived cytotoxic agent active against P-388 leukemia, larreantin offers greater potency than NDGA on a µg/mL basis.
- [1] Luo, Z., Meksuriyen, D., Erdelmeier, C. A. J., Fong, H. H. S., & Cordell, G. A. (1988). Larreantin, a novel, cytotoxic naphthoquinone from Larrea tridentata. The Journal of Organic Chemistry, 53(10), 2183–2185. View Source
